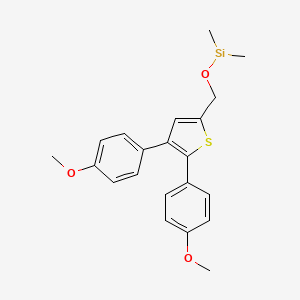

CID 78069435

Description

CID 78069435 is a compound registered in the PubChem database, where "CID" denotes its unique PubChem Compound Identifier. Compounds with similar CID identifiers, such as taurocholic acid (CID 6675), betulin (CID 72326), and sulfonamide derivatives (e.g., CID 5345), are frequently studied for their structural complexity, fragmentation patterns in mass spectrometry (MS), and therapeutic roles .

Properties

Molecular Formula |

C21H23O3SSi |

|---|---|

Molecular Weight |

383.6 g/mol |

InChI |

InChI=1S/C21H23O3SSi/c1-22-17-9-5-15(6-10-17)20-13-19(14-24-26(3)4)25-21(20)16-7-11-18(23-2)12-8-16/h5-13H,14H2,1-4H3 |

InChI Key |

GAUVSIVFTPYHFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=C2)CO[Si](C)C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 78069435 involve specific synthetic routes and reaction conditions. These methods typically require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 78069435 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 78069435 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78069435 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Taurocholic Acid (CID 6675)

- Structure : A bile acid conjugate with a steroid backbone and taurine moiety.

- MS Fragmentation : Collision-induced dissociation (CID) in MS generates characteristic fragments at m/z 124 (taurine) and m/z 80 (sulfonate group), critical for identifying bile acid derivatives .

- Biological Role : Facilitates lipid digestion and absorption; dysregulation linked to metabolic disorders .

Betulin (CID 72326)

- Structure : A pentacyclic triterpene with lupane skeleton.

- MS Fragmentation : CID produces fragments at m/z 189 and m/z 207, indicative of triterpene core cleavage. High-energy CID (HCD) further stabilizes low-abundance ions, enhancing structural elucidation .

- Biological Role : Antiviral and anti-inflammatory properties; studied in cancer therapy .

Sulfonamide Derivatives (e.g., CID 5345)

- Structure : Aromatic sulfonamides with a sulfonyl group attached to an amine.

- MS Fragmentation: CID generates neutral losses of SO₂ (64 Da) and NH₃ (17 Da). HCD provides higher-energy fragmentation, reducing "cut-off" effects and improving diagnostic ion yield .

- Biological Role : Antibacterial agents; used in treating urinary tract infections .

Comparative Mass Spectrometry Analysis

The fragmentation behavior of this compound can be inferred from studies on analogous compounds. For example:

- CID vs. HCD : HCD (higher-energy collisional dissociation) produces more comprehensive fragmentation patterns than traditional CID, particularly for sulfonamides and triterpenes, reducing spectral ambiguity .

- Charge State Dependence : CID efficiency varies with charge state; higher charge states (e.g., +3) require lower collision voltages for optimal fragmentation, as observed in oligonucleotide studies .

Pharmacological and Clinical Relevance

- Chemotherapy-Induced Diarrhea (CID): Compounds like irinotecan (CID 60838) induce gastrointestinal toxicity, but adjuvant therapies (e.g., moxibustion) reduce CID incidence from 26.4% to 8.3% in clinical trials .

- Anti-Inflammatory Agents : Betulin (CID 72326) and its derivatives modulate inflammatory pathways, suggesting this compound may share similar mechanisms if structurally related .

Data Tables

Table 1: Structural and Functional Comparison of CID-Classified Compounds

| Compound (CID) | Structure Class | Key MS Fragments (m/z) | Biological Activity |

|---|---|---|---|

| Taurocholic acid (6675) | Bile acid conjugate | 124, 80 | Lipid metabolism regulation |

| Betulin (72326) | Triterpene | 189, 207 | Antiviral, anti-cancer |

| Sulfonamide (5345) | Aromatic sulfonamide | 156 (M-SO₂), 139 (M-NH₃) | Antibacterial |

Table 2: CID vs. HCD Fragmentation Efficiency

Research Implications and Limitations

- For instance, triterpenes like betulin demonstrate the value of CID-classified molecules in oncology .

- Limitations : Absence of direct experimental data on this compound necessitates caution. Future studies should prioritize synthesizing and profiling this compound using LC-ESI-MS/MS with HCD/CID dual fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.